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Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both

hydrophilic and lipophilic therapeutic agents. 1,2-distearoyl-sn-glycero-3-phospho-L-glycerol

(DSPG) is an anionic phospholipid commonly used in liposomal formulations to impart a

negative surface charge, which can influence stability, circulation time, and cellular interactions.

[1] The solvent injection method, particularly ethanol injection, is a simple, rapid, and scalable

technique for producing unilamellar liposomes.[2][3] This method involves dissolving lipids in a

water-miscible organic solvent and injecting this solution into an aqueous phase, leading to the

spontaneous self-assembly of liposomes as the solvent disperses.[2][3]

These application notes provide a detailed protocol for the synthesis of DSPG-containing

liposomes using the ethanol injection method, along with methodologies for their

characterization.

Data Presentation: Physicochemical Properties of
DSPG-Containing Liposomes
The following table summarizes typical physicochemical characteristics of anionic liposomes,

including those containing DSPG, prepared by the solvent injection method. The specific
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values can be influenced by process parameters and the overall lipid composition.

Parameter
Typical Value
Range

Method of Analysis Reference

Particle Size (Z-

average)
80 - 200 nm

Dynamic Light

Scattering (DLS)
[4][5][6]

Polydispersity Index

(PDI)
< 0.2

Dynamic Light

Scattering (DLS)
[4][6][7]

Zeta Potential -30 mV to -60 mV
Laser Doppler

Velocimetry
[7][8]

Encapsulation

Efficiency (%)

>40% (for some

molecules)

Spectrophotometry /

Chromatography
[8]

Experimental Protocols
Protocol 1: Synthesis of DSPG Liposomes by Ethanol
Injection
This protocol describes the preparation of unilamellar DSPG-containing liposomes.

Materials:

1,2-distearoyl-sn-glycero-3-phospho-L-glycerol (DSPG)

Other lipids as required (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC),

Cholesterol)

Absolute Ethanol (GMP grade)

Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Syringe pump

Stir plate and stir bar
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Round bottom flask

Rotary evaporator (optional, for ethanol removal)

Dialysis tubing or tangential flow filtration system (for ethanol removal)

Procedure:

Lipid Solution Preparation:

Dissolve DSPG and any other lipids (e.g., DSPC, Cholesterol) in absolute ethanol in a

sterile vial. A common molar ratio for anionic liposomes is DSPC:DSPG:Cholesterol 4:1:2.

The total lipid concentration in the ethanolic solution can be in the range of 10-40 mg/mL.

Gently warm the solution to a temperature above the phase transition temperature of all

lipids (for DSPG, the T_m is ~55°C) to ensure complete dissolution. For instance, heat to

60-65°C.

Aqueous Phase Preparation:

Pre-heat the aqueous buffer to the same temperature as the lipid solution (60-65°C) in a

round bottom flask. This helps to avoid lipid precipitation upon injection.

Solvent Injection:

Place the flask with the pre-heated aqueous phase on a stir plate and stir at a constant,

moderate speed (e.g., 500-1000 rpm).

Draw the lipid-ethanol solution into a syringe and place it in a syringe pump.

Inject the lipid solution into the center of the vortexing aqueous phase at a slow and

constant rate (e.g., 0.1-1.0 mL/min). The ratio of the organic phase to the aqueous phase

volume is a critical parameter and is typically in the range of 1:5 to 1:10.

Liposome Formation and Maturation:
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Upon injection, the ethanol rapidly diffuses into the aqueous phase, causing the lipids to

self-assemble into liposomes.[2][9]

Continue stirring the suspension for 15-30 minutes at the same temperature to allow for

the stabilization of the liposomes.

Ethanol Removal:

The residual ethanol can be removed by methods such as rotary evaporation under

reduced pressure, dialysis against the aqueous buffer, or tangential flow filtration.[9]

Storage:

Store the final liposome suspension at 4°C. For long-term storage, freezing at -20°C or

-80°C may be possible, but cryoprotectants might be necessary to preserve vesicle

integrity.

Protocol 2: Characterization of DSPG Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian

motion of particles. The rate of these fluctuations is related to the particle size.

Procedure:

Dilute a small aliquot of the liposome suspension in the same buffer used for preparation

to an appropriate concentration for DLS measurement (this avoids multiple scattering

effects).

Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

Perform the measurement to obtain the Z-average diameter (particle size) and the PDI. A

PDI value below 0.2 is generally considered indicative of a monodisperse population.[7]

2. Zeta Potential Measurement
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Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge

repulsion/attraction between particles and is a key indicator of the stability of a colloidal

dispersion. It is measured by applying an electric field across the sample and measuring the

direction and velocity of the particles (electrophoretic mobility).

Procedure:

Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl to ensure

sufficient ionic strength for measurement while minimizing charge screening).

Load the diluted sample into the specific cuvette for zeta potential measurement.

Perform the measurement to determine the zeta potential. For anionic liposomes like

those containing DSPG, a value more negative than -30 mV typically indicates good

stability due to strong electrostatic repulsion between particles.[7]

3. Morphological Characterization by Transmission Electron Microscopy (TEM)

Principle: TEM provides high-resolution images of the liposomes, allowing for the

visualization of their size, shape, and lamellarity.

Procedure (Negative Staining):

Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for a

few minutes.

Blot off the excess suspension with filter paper.

Apply a drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic

acid) to the grid for a few minutes.

Blot off the excess staining solution and allow the grid to air dry completely.

Image the grid using a transmission electron microscope.

Visualization of Workflow and Biological
Interactions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9503861/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for DSPG Liposome Synthesis
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Preparation

Synthesis Purification & Characterization

1. Lipid Dissolution
(DSPG, other lipids in Ethanol)

3. Solvent Injection
(Lipid solution into aqueous phase)

2. Aqueous Phase Hydration
(Buffer at elevated temperature)

4. Ethanol Removal
(Dialysis / TFF)

5. Characterization
(DLS, TEM, Zeta Potential)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Environment
Clathrin-Mediated Endocytosis Pathway

Extracellular Space

Plasma Membrane

Intracellular Space (Cytosol)

Anionic DSPG
Liposome

Receptor Binding

1. Binding

Clathrin-Coated Pit
Formation

2. Recruitment

Membrane
Invagination

3. Assembly

Vesicle Scission
(Dynamin)

4. Constriction

Clathrin-Coated
Vesicle

5. Fission

Uncoating

6. Disassembly

Early Endosome

7. Fusion

Late Endosome /
Lysosome

8. Maturation

Drug Release

9. Release

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b054389?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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